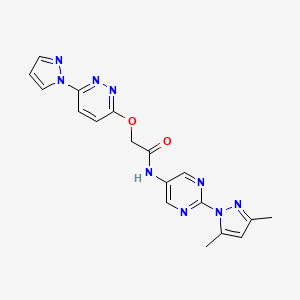

![molecular formula C19H16N4O4S B2655394 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 396724-74-6](/img/structure/B2655394.png)

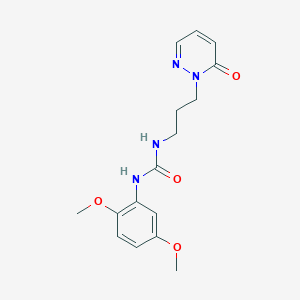

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For “N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide”, specific details about its molecular structure are not available .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and spectral data. For “N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide”, specific physical and chemical properties are not available .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized and evaluated 1,3,4-thiadiazole derivatives containing this compound for their antimicrobial potential. These derivatives demonstrated activity against bacteria (such as E. coli and B. mycoides) and fungi (C. albicans) . The development of novel antimicrobial agents is crucial in combating infectious diseases.

- The compound’s structure includes a pyrazole ring, which is a nitrogen-containing heterocycle. Pyrazoles play a significant role in medicinal chemistry due to their diverse biological applications. These include anticancer, anti-inflammatory, anticonvulsant, and antioxidant activities . Researchers explore modifications of this compound to enhance its pharmacological properties.

- Nitrophenols are often reduced catalytically for various applications. While specific studies on this compound are limited, its nitrophenyl moiety suggests potential use in catalytic reduction reactions . Investigating its catalytic properties could lead to valuable applications in green chemistry.

- Researchers have developed regioselective syntheses of 4-alkyl-1,3,5-triarylpyrazoles, some of which may serve as ligands for the estrogen receptor . Understanding the interactions between this compound and estrogen receptors could contribute to drug discovery and hormone-related therapies.

- Compounds derived from this structure have been investigated for their antinociceptive effects on the nervous system. Evaluation using tail-clip, hot-plate, and acetic acid-induced writhing tests revealed their impact on mechanical, thermal, and chemical stimuli . Further research could explore their potential as pain-relieving agents.

Antimicrobial Activity

Medicinal Chemistry

Catalysis and Reduction Reactions

Estrogen Receptor Ligands

Antinociceptive Effects

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S/c24-18(10-27-15-4-2-1-3-5-15)20-19-16-11-28-12-17(16)21-22(19)13-6-8-14(9-7-13)23(25)26/h1-9H,10-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSLVEWHAVAQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2655313.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide](/img/structure/B2655321.png)

![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidine-5-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2655322.png)

![N-cyclopropyl-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrole-2-carboxamide](/img/structure/B2655332.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)